molecular formula C23H25FN4OS B2759861 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1189876-26-3

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2759861
M. Wt: 424.54
InChI Key: JSLGXNNCYYNZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H25FN4OS and its molecular weight is 424.54. The purity is usually 95%.
BenchChem offers high-quality 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spiropiperidine and Triazaspirodecanone Compounds in Receptor Antagonism

NK2 Receptor Antagonists

A study describes the synthesis and evaluation of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, including spirooxazolidinones and imidazolidinones with similar triazaspirodecanone structures, show significant binding affinity to NK2 receptors, with potential applications in treating bronchoconstriction and other conditions related to NK2 receptor activity (Smith et al., 1995).

ORL1 Receptor Agonists

High-affinity Ligands for ORL1

Another study reports on the synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, demonstrating moderate to good selectivity over opioid receptors and full agonist behavior in biochemical assays. These findings highlight the potential therapeutic applications of such compounds in pain management and neurological disorders (Röver et al., 2000).

Antipsychotic Profiles

Potential Antipsychotic Agents

Research into 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones explores their profiles as potential antipsychotic agents, demonstrating efficacy in behavioral tests predictive of antipsychotic activity without causing significant neurological side effects, indicating their promise for safer psychiatric treatments (Wise et al., 1985).

properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c1-2-28-13-11-23(12-14-28)26-21(17-7-4-3-5-8-17)22(27-23)30-16-20(29)25-19-10-6-9-18(24)15-19/h3-10,15H,2,11-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLGXNNCYYNZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide

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